molecular formula C11H16N2O3 B13224517 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Katalognummer: B13224517
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: GLCZJVBGCBLVOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with an oxane ring and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxane ring and carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl hydrazine and an appropriate diketone can lead to the formation of the pyrazole ring, which is then further reacted to introduce the oxane ring and carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and oxane-containing molecules. Examples include:

  • 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
  • 2-(1-Phenyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Uniqueness

What sets 2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. The ethyl group on the pyrazole ring can influence the compound’s lipophilicity and binding affinity to targets, making it a valuable scaffold for further modification and optimization .

Eigenschaften

Molekularformel

C11H16N2O3

Molekulargewicht

224.26 g/mol

IUPAC-Name

2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

GLCZJVBGCBLVOP-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)C2C(CCCO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.